N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring substituted with dimethyl groups at positions 2 and 4, and a carboxamide group attached to a 3,5-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,4-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
- N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
- N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the specific positioning of the dimethyl groups on both the phenyl and furan rings. This unique arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKVCGTWPJVCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(OC=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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